N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
Description
Properties
Molecular Formula |
C22H23N3O6S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C22H23N3O6S/c1-28-16-4-3-13(9-17(16)29-2)5-7-23-20(26)6-8-25-21(27)14-10-18-19(31-12-30-18)11-15(14)24-22(25)32/h3-4,9-11H,5-8,12H2,1-2H3,(H,23,26)(H,24,32) |
InChI Key |
WWXQKPBYQKDHKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Reaction Protocol
-
Reagent Assembly : In a reaction flask, 0.5 g of 3,4-dimethoxy-1-glycyl benzene hydrobromate is combined with 0.41 g of 3,4,5-trimethoxy phenylacetic acid, 0.55 g of 4-dimethylaminopyridine (DMAP), and 35 mL of anhydrous dichloromethane.
-
Cooling and Activation : The mixture is cooled to 0°C under nitrogen protection, followed by the addition of 0.38 g of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) to activate the carboxylic acid group.
-
Reaction Progression : After 30 minutes of stirring at 0°C, the temperature is raised to ambient conditions, and the reaction continues for 24 hours to ensure complete amide bond formation.
-
Workup and Purification : The crude product is sequentially washed with 2.0 M hydrochloric acid, saturated sodium bicarbonate, and brine. Anhydrous sodium sulfate is used for drying, followed by solvent removal under reduced pressure. Recrystallization with dichloromethane-ethyl acetate yields the final compound at 76% efficiency.
Table 1: Critical Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Starting Materials | 3,4-Dimethoxy-1-glycyl benzene hydrobromate, 3,4,5-Trimethoxy phenylacetic acid |
| Coupling Agent | EDCI·HCl |
| Solvent System | Anhydrous dichloromethane |
| Temperature Range | 0°C (initial) → 25°C (prolonged) |
| Reaction Time | 24 hours |
| Yield | 76% |
Mechanistic Insights into Key Steps
Amide Bond Formation
The reaction employs EDCI·HCl as a carbodiimide-based coupling agent, which activates the carboxyl group of 3,4,5-trimethoxy phenylacetic acid to form an O-acylisourea intermediate. This intermediate reacts with the primary amine of 3,4-dimethoxy-1-glycyl benzene hydrobromate, facilitating nucleophilic acyl substitution to generate the amide linkage. DMAP acts as a catalyst, accelerating the reaction by stabilizing the transition state.
Nitrogen Protection
Nitrogen gas is used to create an inert atmosphere, preventing oxidation of sensitive functional groups, such as the sulfanylidene moiety, which could otherwise lead to undesired disulfide formation.
Comparative Analysis with Alternative Methods
While the patent-derived method remains the most documented route, other quinazoline syntheses provide contextual insights:
-
Quinazolinone Core Formation : A general approach for analogous compounds involves cyclocondensation of anthranilic acid derivatives with carbonyl sources under acidic conditions. For example, refluxing 2-methyl-1,3-benzoxazin-4-one with aryl amines in ethanol using anhydrous zinc chloride as a catalyst yields quinazolin-4-(3H)-ones.
-
Sulfanylidene Introduction : Thiolation agents like phosphorus pentasulfide (P₂S₅) are commonly used to introduce sulfanylidene groups into quinazoline scaffolds, though specific conditions for this compound remain undisclosed.
Industrial Scalability Considerations
Scaling the laboratory synthesis to industrial production requires addressing:
-
Solvent Efficiency : Replacing dichloromethane with greener alternatives (e.g., ethyl acetate) to reduce environmental impact.
-
Continuous Flow Systems : Implementing flow chemistry to enhance heat transfer and reaction control during large-scale amide coupling.
-
Crystallization Optimization : Switching from mixed-solvent recrystallization to anti-solvent precipitation for faster isolation.
Challenges and Mitigation Strategies
Low Yield in Coupling Steps
The 76% yield in the patent method stems from competing side reactions, such as premature hydrolysis of the activated intermediate. This is mitigated by:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Molecular Properties
A comparison of key structural and physicochemical properties is summarized below:
Key Observations:
- Sulfur Functionality : The target’s sulfanylidene (=S) group differs from the sulfanyl (-S-) group in , which may alter electron distribution and hydrogen-bonding capacity, impacting receptor binding .
- Side Chain Variations : The target’s 3,4-dimethoxyphenylethyl group contrasts with the piperazine-propyl moiety in . Piperazine derivatives often enhance solubility and bioavailability due to their basicity, whereas dimethoxyphenyl groups increase lipophilicity .
- Synthetic Complexity : The compound in employs a Pd-catalyzed cross-coupling (Suzuki-Miyaura) for bis(4-methoxyphenyl) introduction, suggesting the target compound’s synthesis might require similar catalytic methods for aryl group attachment .
Pharmacological and Functional Implications
A. Receptor Binding and Selectivity
- The 3,4-dimethoxyphenyl moiety may enhance interaction with hydrophobic binding sites (e.g., in kinases or GPCRs) relative to the 4-methoxyphenyl-piperazine in , which might favor interactions with amine-recognizing receptors .
B. Solubility and Bioavailability
- The piperazine -containing analogue (molecular weight 525.6) is likely more water-soluble than the target compound due to its ionizable nitrogen atoms, whereas the target’s dimethoxyphenyl group increases logP, favoring membrane permeability .
Q & A
Q. What are the standard synthetic routes for this compound, and how can its purity be validated?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization of the quinazoline-dioxolo core, introduction of the sulfanylidene group via thiolation reactions, and coupling with the dimethoxyphenethyl moiety. Key steps may use reagents like ammonium persulfate (APS) for oxidative coupling or DMDAAC for copolymerization . Purity validation requires HPLC (≥95% purity) combined with spectroscopic techniques:
Q. What structural features contribute to its potential biological activity?
Methodological Answer: The compound’s bioactivity is hypothesized to arise from:
- Quinazoline-dioxolo core : Known to intercalate with DNA or inhibit kinases .
- Sulfanylidene group : Enhances redox activity and metal chelation, potentially targeting thiol-dependent enzymes .
- Dimethoxyphenethyl side chain : May improve blood-brain barrier penetration for neurological targets . Computational modeling (e.g., molecular docking) can predict interactions with targets like topoisomerase II or EGFR kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
Methodological Answer: Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and catalyst loading. For example:
- Flow chemistry (as in diphenyldiazomethane synthesis) improves yield and reproducibility by controlling residence time and heat transfer .
- Statistical modeling (e.g., response surface methodology) identifies critical factors. In similar triazolopyrimidines, optimal yields (≥80%) were achieved at 60°C in DMF with 10 mol% Pd(OAc)₂ .
- Monitor intermediates via LC-MS to detect side reactions (e.g., over-oxidation of sulfanylidene) .
Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. selectivity) be resolved?
Methodological Answer: Contradictions may arise from assay-specific conditions or off-target effects. Strategies include:
- Dose-response profiling : Establish IC₅₀ values across multiple cell lines (e.g., cancer vs. normal fibroblasts) .
- Target engagement assays : Use SPR (surface plasmon resonance) or thermal shift assays to confirm binding to intended targets like DHFR or PARP .
- Metabolomic profiling : Identify metabolic byproducts that may interfere with assay readouts . Example: Fluorophenyl-substituted analogs showed reduced cytotoxicity but retained kinase inhibition, suggesting substituent-dependent selectivity .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
Methodological Answer: Combine QSAR modeling and molecular dynamics simulations :
- 3D-QSAR : Align analogs (e.g., triazolopyrimidines or thiadiazoles) to identify pharmacophores .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., methoxy vs. ethoxy groups in dimethoxyphenyl derivatives) .
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–4) and reduce hepatotoxicity risks .
Data Contradiction Analysis
Q. Why do similar compounds exhibit divergent antimicrobial activities?
Methodological Answer: Divergence may stem from:
- Substituent positioning : Meta vs. para substituents on the phenyl ring alter membrane permeability .
- Solubility differences : LogP values >3.5 reduce aqueous solubility, limiting bioavailability .
- Resistance mechanisms : Efflux pump activation in Gram-negative bacteria (e.g., AcrAB-TolC) . Validation steps :
- Compare MIC (minimum inhibitory concentration) in standard vs. efflux-deficient strains.
- Use synchrotron XRD (as in methyl 3-[(6-nitro-4-oxoquinazolin-2-yl)sulfanyl]propanoate) to resolve steric clashes with target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
